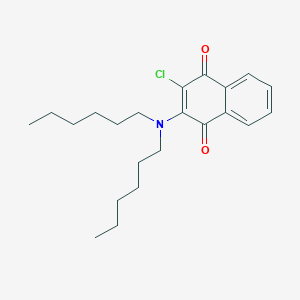
2-Chloro-3-(dihexylamino)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(dihexylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The compound’s structure consists of a naphthalene ring substituted with a chloro group at the second position and a dihexylamino group at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(dihexylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with dihexylamine. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the reactants. The mixture is stirred at low temperatures, often around 0°C, to control the reaction rate and prevent side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(dihexylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-3-(dihexylamino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(dihexylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. It also interacts with various enzymes and proteins, disrupting their normal functions. These interactions can lead to cell death, making the compound a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
- 2-Chloro-3-(naphthalen-2-ylamino)naphthalene-1,4-dione
- 2-(Dimethylamino)naphthalene-1,4-dione
Uniqueness
2-Chloro-3-(dihexylamino)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dihexylamino group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Propiedades
Número CAS |
22295-83-6 |
|---|---|
Fórmula molecular |
C22H30ClNO2 |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
2-chloro-3-(dihexylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C22H30ClNO2/c1-3-5-7-11-15-24(16-12-8-6-4-2)20-19(23)21(25)17-13-9-10-14-18(17)22(20)26/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3 |
Clave InChI |
XHFSZGDIDZIAEA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(CCCCCC)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphanium](/img/structure/B14706069.png)
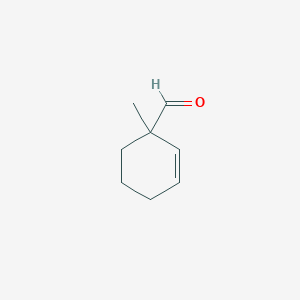
![2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane](/img/structure/B14706076.png)

![2,4,9,11-Tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14706089.png)
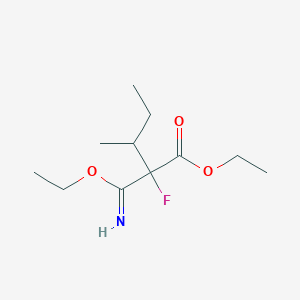
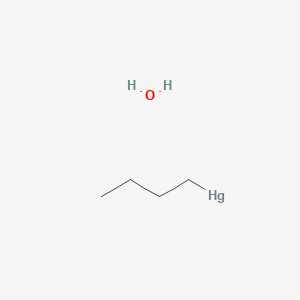
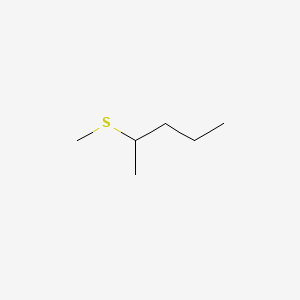

![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)
![[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate](/img/structure/B14706129.png)

![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14706143.png)
